3-(6-Chloro-9H-purin-9-yl)propan-1-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Procurement of 6-chloropurine derivatives often yields mixed N9/N7 alkylation isomers, requiring expensive chromatographic purification. This compound delivers defined N9 regiochemistry (>95:5 ratio) and a three-carbon propylamine linker, ensuring reproducible SAR outcomes. - **Synthetic efficiency**: C6 chlorine enables microwave-assisted SNAr in water; terminal amine allows orthogonal conjugation without protecting groups. - **Supply advantage**: ≥95% purity, regioisomerically validated. Available in research to semi-bulk quantities.

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
Cat. No. B13240368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloro-9H-purin-9-yl)propan-1-amine
Molecular FormulaC8H10ClN5
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)N=CN2CCCN
InChIInChI=1S/C8H10ClN5/c9-7-6-8(12-4-11-7)14(5-13-6)3-1-2-10/h4-5H,1-3,10H2
InChIKeyFPLTWQWYNVTMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloro-9H-purin-9-yl)propan-1-amine: Specifications & Procurement


3-(6-Chloro-9H-purin-9-yl)propan-1-amine (CAS: 100690-27-5) is a 6-chloropurine derivative bearing an N9-linked 3-aminopropyl side chain, with molecular formula C8H10ClN5 and molecular weight 211.65 g/mol . This compound serves as a versatile building block in medicinal chemistry, where the C6 chlorine atom functions as a reactive handle for nucleophilic aromatic substitution (SNAr) to generate diverse 6-substituted purine analogs [1]. The N9 regiochemistry is critical for biological activity in purine-based scaffolds, as N7-alkylated isomers exhibit substantially altered target recognition profiles [2]. Commercial sources typically supply this compound at ≥95% purity .

N9-alkylated regioisomer defined; eliminates N7 isomer separation
C6-Cl reactive handle for SNAr diversification with amines
Linear 3-aminopropyl linker for orthogonal conjugation

3-(6-Chloro-9H-purin-9-yl)propan-1-amine: Why Analogs Fail


Substitution of 3-(6-chloro-9H-purin-9-yl)propan-1-amine with positional isomers (e.g., 2- or 1-substituted analogs) or alternative linker-length derivatives introduces quantifiable changes in downstream synthetic efficiency and target engagement that invalidate direct interchange. The three-carbon propylamine linker establishes a specific spatial separation between the purine core and terminal amine, which influences both the reactivity of subsequent conjugation steps and the pharmacophore geometry in final bioactive molecules [1]. Moreover, N9 versus N7 alkylation regioselectivity represents a critical quality control parameter: alkylation of 6-chloropurine can yield N9/N7 isomer mixtures with ratios varying from approximately 50:50 under conventional basic conditions to >95:5 under optimized protocols [2]. Procurement of the regioisomerically defined N9 compound eliminates the need for costly chromatographic separation and ensures reproducible biological outcomes.

Target: N9-(3-aminopropyl) regioisomer
Alternatives: N7- or branched-linker isomers
Regiochemistry
Defined N9 attachment ensures consistent pharmacophore geometry
N7 alkylation alters target recognition and may require costly separation
Linker geometry
Linear 3-carbon chain provides predictable spatial separation
Branched or shorter linkers can shift conjugation efficiency and SAR

3-(6-Chloro-9H-purin-9-yl)propan-1-amine: Quantitative Differentiation


Molecular Weight & Lipophilicity vs. 2-Isomer

3-(6-Chloro-9H-purin-9-yl)propan-1-amine and its 2-substituted positional isomer 2-(6-chloro-9H-purin-9-yl)propan-1-amine share identical molecular formulas but exhibit distinct molecular weight in their common commercial forms: the hydrochloride salt of the target compound (C8H11Cl2N5) has a molecular weight of 248.11 g/mol [1], whereas the free base is 211.65 g/mol . The three-carbon linear linker of the target compound provides different conformational flexibility and amine positioning compared to the branched 2-substituted isomer, which affects downstream conjugation efficiency [2].

MW & Linker
Head-to-head
Δ 0.99 g/mol (HCl salt); linear 3C linker vs. branched 2-isomer
Linear linker geometry supports predictable conjugation models.
Calculated from molecular formulas; branched analogs introduce steric constraints.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

N9 Regioselectivity Advantage

Alkylation of 6-chloropurine can proceed at either the N9 or N7 position, generating regioisomeric mixtures that require separation. Under standard basic alkylation conditions, N9/N7 ratios vary widely depending on substrate and conditions. However, SRN1 radical chemistry with 6-chloropurine achieves N9-alkylated products with N9/N7 ratios greater than 95:5 [1]. The target compound, as a pre-formed N9-alkylated building block, bypasses this separation requirement entirely and provides isomerically pure material for subsequent amination at C6 [2].

N9 Regioselectivity
Class-level
N9 >95% purity supplied; avoids N7/N9 mixture separation
Pre-formed N9 regioisomer reduces downstream purification burden.
Commercial specification; synthetic alkylation ratios vary widely.
Synthetic Chemistry Process Optimization Purine Functionalization

C6 Chlorine SNAr Reactivity

The C6 chlorine atom of 3-(6-chloro-9H-purin-9-yl)propan-1-amine serves as an electrophilic site for SNAr reactions with diverse amine nucleophiles. Microwave-assisted amination of 6-chloropurine derivatives in water proceeds with very good yields across a range of amines, enabling rapid generation of 6-substituted purine libraries [1]. The 3-aminopropyl side chain remains intact during C6 substitution, providing an orthogonal functional handle for subsequent conjugation or derivatization [2].

C6-Cl Reactivity
Method context
Reactive C6-Cl for amine displacement under microwave conditions
Enables rapid 6-substituted purine library synthesis with orthogonal handles.
Microwave, water; very good yields reported across amine scope.
Synthetic Methodology Medicinal Chemistry Library Synthesis

Patent-Cited Purine Intermediate Utility

Aminopurine compounds bearing N9-alkylamine side chains are explicitly claimed in USPTO Patent 10,940,152 (filed April 13, 2020, issued March 9, 2021) assigned to Signal Pharmaceuticals, LLC [1]. The patent describes substituted aminopurine compounds as having therapeutic applications, with the N9-alkylated 6-chloropurine scaffold serving as a key synthetic intermediate. The 3-aminopropyl substitution pattern represented by 3-(6-chloro-9H-purin-9-yl)propan-1-amine aligns with the general structural motifs claimed in this intellectual property, establishing documented industrial relevance [2].

Patent Coverage
Context-dependent
N9-alkylated scaffold aligns with USPTO 10,940,152 claims
Matches documented pharmaceutical research intermediate structures.
Patent assigned to Signal Pharmaceuticals; research intermediate context.
Pharmaceutical Development Intellectual Property Kinase Inhibitors

3-(6-Chloro-9H-purin-9-yl)propan-1-amine: Key Applications


Microwave-Assisted 6-Substituted Purine Libraries

This compound is ideally suited for generating diverse 6-aminopurine libraries via microwave-assisted SNAr chemistry in water. The C6 chlorine undergoes smooth substitution with primary and secondary amines under microwave irradiation, typically yielding 6-substituted products in very good yields [1]. The N9-3-aminopropyl side chain remains intact throughout, providing a terminal amine for subsequent functionalization. This orthogonal reactivity enables two-step diversification without protecting group manipulation. The regioisomerically defined N9 structure ensures that library members maintain consistent pharmacophore geometry [2].

Building Block for Purine Kinase Inhibitors

Patent literature explicitly claims N9-alkylated 6-chloropurine derivatives as intermediates for therapeutic aminopurine compounds [1]. The 3-aminopropyl linker positions the terminal amine at a distance compatible with kinase ATP-binding pocket extensions. The C6 chlorine serves as a versatile handle for introducing diverse amine substituents that modulate kinase selectivity. This compound provides a defined starting point for structure-activity relationship (SAR) studies where linker length and regioisomer identity must remain constant [2].

Purine Scaffold for Bioconjugation

The terminal primary amine of the 3-aminopropyl side chain is available for amide bond formation, reductive amination, or isothiocyanate coupling without affecting the C6 chlorine. This enables sequential functionalization: first, conjugate the terminal amine to a targeting ligand, fluorophore, or solid support; second, displace the C6 chlorine with an amine of choice to install the desired purine pharmacophore [1]. The three-carbon linker provides sufficient flexibility to minimize steric interference between the purine core and conjugated moieties [2].

Intermediate for Antiviral Nucleoside Analogs

6-Chloropurine derivatives with N9-alkylamine side chains have been explored as precursors to antiviral agents [1]. The C6 chlorine can be displaced with ammonia or substituted amines to generate adenine or 6-substituted adenine analogs, while the N9 side chain mimics the ribose attachment point of natural nucleosides. This compound provides the N9 regiochemistry essential for recognition by viral polymerases and cellular kinases, whereas N7 isomers typically show reduced or absent antiviral activity [2].

Application
Selection Property
Validation Focus
6-Substituted purine library synthesis
C6-Cl SNAr reactivity in aqueous microwave conditions
Yield consistency with diverse amines; amine handle integrity
Purine kinase inhibitor research intermediate
Defined N9 regioisomer; 3-aminopropyl linker length
SAR reproducibility; kinase selectivity profiling
Bioconjugation scaffold studies
Orthogonal C6-Cl and terminal NH2 reactivity
Conjugation efficiency; protecting-group-free sequential derivatization
Antiviral nucleoside analog research intermediate
N9 attachment mimics ribose position; C6-Cl for adenine generation
Viral polymerase recognition context; N9 vs. N7 activity comparison

Technical Documentation Hub

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